1-Amino-4-anilino-2-bromoanthraquinone

Description

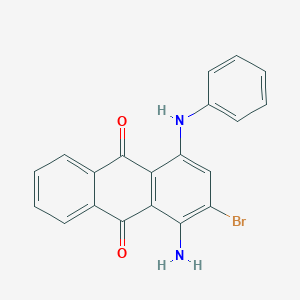

Structure

3D Structure

Properties

IUPAC Name |

1-amino-4-anilino-2-bromoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2O2/c21-14-10-15(23-11-6-2-1-3-7-11)16-17(18(14)22)20(25)13-9-5-4-8-12(13)19(16)24/h1-10,23H,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIJUARACLJZMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061787 | |

| Record name | 9,10-Anthracenedione, 1-amino-2-bromo-4-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1564-71-2 | |

| Record name | 1-Amino-2-bromo-4-(phenylamino)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1564-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-4-anilino-2-bromoanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001564712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-4-anilino-2-bromoanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-amino-2-bromo-4-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-amino-2-bromo-4-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2-bromo-4-(phenylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-4-ANILINO-2-BROMOANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45RYZ4FQ4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Reactions Involving 1 Amino 4 Anilino 2 Bromoanthraquinone and Its Precursors

Reaction Mechanism of Ullmann Condensation

The Ullmann condensation is a fundamental copper-catalyzed cross-coupling reaction used for the formation of C-N bonds, which is essential in the synthesis of anilinoanthraquinone derivatives. wikipedia.orgresearchgate.net The reaction typically involves the treatment of a haloanthraquinone, such as bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), with an amine in the presence of a copper catalyst. researchgate.net

Kinetic Studies and Rate Law Determination

Kinetic studies of the Ullmann condensation of haloanthraquinones with amines have provided valuable insights into the reaction mechanism. In the reaction of 1-halogenoanthraquinones (AQX) with primary amines (RNH₂) catalyzed by copper(I) salts in acetonitrile (B52724), the reaction rate is first order with respect to the haloanthraquinone, the amine, and the copper(I) catalyst. rsc.org This leads to the following rate law:

v = k[AQX][RNH₂][Cu(I)] rsc.org

However, in some systems, such as the condensation of 1-bromoanthraquinone (B1265448) with 2-aminoethanol catalyzed by copper(I) bromide, the reaction rate can be more complex. The formation of copper(II) species during the reaction can influence the catalytic activity of the copper(I) species, leading to a pseudo-first-order rate constant that is dependent on both Cu(I) and Cu(II) concentrations:

k = k₁[Cu(I)] + k₂[Cu(I)][Cu(II)] oup.com

This indicates a cooperative effect between the two copper oxidation states. The reaction rate is also influenced by the nature of the halogen substituent in the haloanthraquinone, with the reactivity decreasing in the order I > Br > Cl. rsc.orgrug.nl

Role of Copper Catalysts and Oxidation States

The catalytic cycle of the Ullmann condensation is complex and involves multiple oxidation states of copper. While Cu(I) is generally considered the active catalytic species, Cu(0) and Cu(II) also play significant roles. rug.nlrsc.orgcapes.gov.br

The reaction can be initiated by Cu(0), Cu(I), or Cu(II) species. rsc.orgacs.org In many cases, Cu(I) is generated in situ from Cu(II) salts via reduction or from Cu(0) via oxidation. rsc.orgacs.org The generally accepted mechanism involves the formation of a copper(I) amide complex, which then reacts with the aryl halide. wikipedia.org

Several mechanistic pathways have been proposed for the crucial C-N bond-forming step, including:

Oxidative addition-reductive elimination: This pathway involves the oxidative addition of the aryl halide to the Cu(I) complex to form a Cu(III) intermediate, followed by reductive elimination to yield the product and regenerate the Cu(I) catalyst. rsc.orgcapes.gov.br

Sigma bond metathesis: In this mechanism, the copper catalyst remains in the Cu(II) oxidation state throughout the key bond-forming step. rsc.orgcapes.gov.br

Single Electron Transfer (SET): This pathway involves the transfer of an electron from the Cu(I) complex to the aryl halide, forming a radical anion of the aryl halide. rsc.orgcapes.gov.br

Iodine Atom Transfer (IAT): This mechanism, particularly relevant for aryl iodides, involves the transfer of an iodine atom to the Cu(I) complex, generating an aryl radical. rsc.orgcapes.gov.br

Recent studies suggest that for the reaction between aryl iodides and amines, the SET or IAT mechanisms are more likely. rsc.orgcapes.gov.br The disproportionation of Cu(I) into Cu(0) and Cu(II) is a known deactivation pathway, and the presence of reductants or the use of electrochemical methods can help to maintain the active Cu(I) concentration. nih.gov

| Catalyst | Proposed Role | Supporting Evidence |

| Cu(I) | Active catalytic species | Generally accepted as the primary catalyst. rug.nlrsc.orgcapes.gov.br |

| Cu(0) | Can initiate the reaction and reduce Cu(II) to regenerate Cu(I). rsc.orgacs.org | Used successfully in microwave-assisted Ullmann couplings. acs.orgnih.gov |

| Cu(II) | Can be formed during the reaction and may participate in a cooperative catalytic cycle with Cu(I). oup.comoup.com | Observed in ESR studies of the reaction mixture. oup.com |

Influence of Medium pH and Anion Coordination on Reaction Kinetics

The reaction medium, including pH and the presence of coordinating anions, significantly impacts the kinetics of the Ullmann condensation. The use of a phosphate (B84403) buffer in microwave-assisted Ullmann couplings of bromaminic acid with anilines has been shown to be effective. acs.orgnih.gov The nature of the anions present in the reaction medium can influence the catalytic activity, as different reaction mechanisms may operate. elsevierpure.com For instance, the coordination of anions to the copper center can affect its Lewis acidity and redox potential, thereby influencing the rate of the catalytic cycle.

Proposed Bifunctional Catalytic Mechanisms

In some instances, a bifunctional catalytic mechanism has been proposed. For example, in the presence of certain ligands, the catalyst may not only activate the aryl halide but also facilitate the deprotonation of the amine nucleophile. This is particularly relevant in modern Ullmann-type reactions where ligands such as diamines, amino alcohols, and diketones are employed to achieve high catalytic efficiency at lower temperatures. rsc.org

Photochemical Reaction Mechanisms

Anthraquinone (B42736) derivatives are known for their rich photochemistry, which is often initiated by the absorption of light, leading to the formation of excited states that can undergo various reactions.

Electron Transfer Pathways and Excited State Intermediates in Photoamination

The photoamination of anthraquinones involves the formation of excited state intermediates and subsequent electron transfer processes. Upon photoexcitation, anthraquinone derivatives can populate their lowest excited triplet states (T₁). ias.ac.inbohrium.com These triplet states can then participate in electron transfer reactions.

In the presence of an electron donor like triethylamine (B128534) (TEA), an electron transfer can occur from the ground-state TEA to the triplet anthraquinone, forming an exciplex. ias.ac.inias.ac.in This exciplex can then evolve into a contact ion pair, consisting of the anthraquinone radical anion and the TEA radical cation. ias.ac.inias.ac.in These intermediates are key in the subsequent chemical transformations.

The efficiency of intersystem crossing (ISC), the process of transitioning from the singlet excited state to the triplet excited state, is crucial for the photochemical reactivity. Studies have shown that for some amino-substituted anthraquinones, particularly diamino derivatives, the ISC efficiency is significant, leading to the formation of triplet excited states with n-π* character. ifmmi.comrsc.org These triplet states can abstract hydrogen atoms, initiating radical polymerization, or participate in electron transfer reactions. ifmmi.comrsc.org

The interaction of anthraquinone derivatives with DNA has also been studied, revealing that electron transfer from guanine (B1146940) nucleobases to the excited anthraquinone can occur, leading to charge-transfer states. nih.gov This process is relevant to the photodynamic therapy applications of some anthraquinone compounds.

| Intermediate | Formation Pathway | Subsequent Reactions |

| Triplet Excited State (T₁) | Intersystem crossing (ISC) from the singlet excited state. ifmmi.comrsc.org | Electron transfer, hydrogen abstraction. ias.ac.inifmmi.comrsc.org |

| Exciplex | Electron transfer from a donor (e.g., TEA) to the triplet anthraquinone. ias.ac.inias.ac.in | Conversion to a contact ion pair. ias.ac.inias.ac.in |

| Contact Ion Pair | Evolution from the exciplex. ias.ac.inias.ac.in | Proton transfer, leading to the formation of anthrasemiquinone radicals. ias.ac.in |

| Charge-Transfer State | Electron transfer from a donor (e.g., guanine) to the excited anthraquinone. nih.gov | Potential for DNA damage. nih.gov |

Effects of Solvent Polarity, Dissolved Oxygen, and Heavy-Atom Effects

The chemical behavior of anthraquinone derivatives, including 1-amino-4-anilino-2-bromoanthraquinone, is significantly influenced by the surrounding environment. Factors such as solvent polarity, the presence of dissolved oxygen, and the incorporation of heavy atoms can alter photophysical and photochemical properties, thereby affecting reaction pathways and efficiency.

Solvent Polality: The polarity of the solvent plays a crucial role in the photophysical properties of amino-substituted anthraquinone dyes. nih.gov In solvents of medium to high polarity, dyes like 2,6-diamino-9,10-anthraquinone tend to adopt a planar intramolecular charge transfer (ICT) structure, where the lone pairs of the amino groups are in good resonance with the anthraquinone π-cloud. nih.gov Conversely, in lower polarity solvents, the dye is believed to exist in a nonplanar structure, leading to significantly different photophysical behavior. nih.gov For electron donor-acceptor dyads, such as a quaterthiophene-anthraquinone system, polar solvents facilitate ultrafast photoinduced charge separation followed by a slower charge recombination. nih.gov Non-polar media, however, can impede this initial electron transfer by destabilizing the charge-transfer state. nih.gov The electrochemical reduction potentials of anthraquinone derivatives are also strongly influenced by the solvent, with interactions like hydrogen bonding, Lewis acid-base interactions, and π-stacking playing significant roles. researchgate.net

Dissolved Oxygen: The presence or absence of dissolved oxygen is a critical factor in both the synthesis and degradation of anthraquinone compounds. Many photochemical reactions are conducted under anaerobic conditions to prevent quenching of excited states or unwanted side reactions with oxygen. researchgate.net In the context of biodegradation, the availability of oxygen determines the metabolic pathway. Microbial degradation of anthraquinone dyes is often more efficient under anaerobic conditions, which favor the initial reduction and decolorization steps. youtube.com The subsequent cleavage of the aromatic rings, however, typically occurs under aerobic conditions. spandidos-publications.com

Heavy-Atom Effect: The introduction of heavy atoms, such as bromine in the case of this compound, can significantly alter the photophysical properties of a molecule. This "internal heavy-atom effect" is known to increase the rate of intersystem crossing from the photoexcited singlet state to the triplet state. nih.gov This phenomenon can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence. nih.gov In the context of photodynamic therapy, this effect is exploited to enhance the generation of singlet oxygen, a reactive species capable of cellular damage. nih.gov The presence of a bromine atom can increase the efficacy of a photosensitizer by over a thousand-fold compared to its non-halogenated counterpart. nih.gov Conversely, the heavy-atom effect can also contribute to the suppression of photo-CIDNP (Photochemically Induced Dynamic Nuclear Polarization) by enhancing electron relaxation of the radical pair through spin-orbit coupling. nih.gov

Photoredox Mechanisms of Anthraquinone Catalysis

Anthraquinone derivatives have emerged as effective and inexpensive organocatalysts for photoredox reactions. mdpi.com Their catalytic activity stems from their ability to absorb visible light and mediate single-electron transfer processes. nih.govnih.gov

The general mechanism involves the photoinduced single-electron reduction of the anthraquinone catalyst in the presence of a sacrificial electron donor, such as an amine (e.g., triethylamine or DIPEA). mdpi.comnih.gov This process generates a colored anthraquinone radical anion (AQ•⁻). nih.gov This radical anion can be a potent single-electron donor itself. Furthermore, it can undergo protonation and a second reduction to form a semiquinone anion (AQH⁻), which is an even stronger reductant upon excitation by visible light. nih.govnih.gov

These highly reducing excited species (the excited radical anion or semiquinone anion) can then transfer an electron to a suitable substrate, such as an aryl halide. nih.govnih.gov This electron transfer activates the substrate, causing it to fragment (e.g., an aryl halide cleaves into an aryl radical and a halide anion). The resulting aryl radical can then participate in various synthetic transformations, including dehalogenation or carbon-carbon bond-forming reactions. nih.govnih.gov This catalytic cycle allows for the functionalization of substrates under mild reaction conditions, driven by visible light. mdpi.com Anthraquinones have been successfully used as photoredox catalysts in reactions like the reduction of aryl halides and atom transfer radical polymerization (ATRP). mdpi.comunl.edu

| Catalyst System | Reaction Type | Key Mechanistic Steps | Ref. |

| 1,8-dihydroxyanthraquinone (Aq-OH) / R₃N | Reductive activation of aryl halides | 1. Photoexcitation of Aq-OH. 2. Single-electron transfer (SET) from R₃N to excited Aq-OH to form radical anion (Aq-OH•⁻). 3. Possible protonation and further reduction to form semiquinone anion (Aq-OH-H⁻). 4. Excitation of radical/semiquinone anion by visible light. 5. SET from excited catalyst to aryl halide (Ar-X), generating aryl radical (Ar•). | mdpi.comnih.govnih.gov |

| Anthraquinones | Metal-free atom transfer radical polymerization (ATRP) | 1. Generation of excited anthraquinone radical anion or semiquinone anion via photo-induced reduction. 2. Initiation/activation of polymerization by the excited catalyst species. | unl.edu |

Biodegradation Pathways and Mechanisms of Anthraquinone Derivatives

Due to their complex and stable aromatic structure, anthraquinone dyes are generally resistant to natural degradation and can be toxic to microorganisms. spandidos-publications.comtno.nl However, various microbes, including bacteria and fungi, have evolved mechanisms to decolorize and mineralize these compounds, making bioremediation a cost-effective and environmentally friendly treatment strategy.

Microbial Decolorization and Degradation of Anthraquinone Intermediates

The microbial breakdown of anthraquinone dyes is a complex process that often involves initial adsorption to the microbial cell surface, followed by enzymatic degradation. spandidos-publications.com The process can be carried out by pure microbial strains or, more effectively, by microbial consortia where synergistic metabolic activities lead to more complete degradation. youtube.com

Bacteria such as Pseudomonas, Sphingomonas, Bacillus, and Proteus species have been identified as effective degraders of anthraquinone dyes. spandidos-publications.com Fungi, particularly white-rot fungi like Trametes hirsuta and Phanerochaete chrysosporium, are also highly efficient due to their secretion of powerful ligninolytic enzymes.

Decolorization, the initial step, is often achieved under anaerobic or microaerobic conditions, where microbial enzymes reduce the anthraquinone chromophore. youtube.comspandidos-publications.com This breaks the conjugated system responsible for the dye's color. The resulting intermediates, which are typically aromatic amines, are then further broken down, usually under aerobic conditions. spandidos-publications.com The efficiency of degradation is influenced by several factors, including pH, temperature, dye concentration, and the availability of co-substrates like glucose, which can enhance degradation through co-metabolism. youtube.comspandidos-publications.com

| Microorganism(s) | Anthraquinone Compound | Key Findings | Ref. |

| Sphingomonas herbicidovorans FL | 1-amino-4-bromoanthraquinone-2-sulfonic acid | Degraded the compound into intermediates including phthalic acid. | spandidos-publications.com |

| Trametes hirsuta D7 (fungus) | Reactive Blue 4, Remazol Brilliant Blue R, Acid Blue 129 | Achieved 90-96% degradation; fungal treatment significantly reduced the toxicity of the dyes. | |

| Bacterial Consortium-BP | Indanthrene Blue RS | Consortium showed enhanced degradation compared to individual strains; degraded products were non-toxic. | |

| Phanerochaete chrysosporium (fungus) | Anthracene (B1667546) | Degraded anthracene to 9,10-anthraquinone via manganese peroxidase. | |

| Sphingomonas and Phenylobacterium spp. | Anthraquinone | Identified as the predominant bacteria associated with anthraquinone degradation in contaminated soil. |

Proposed Metabolic Pathways (e.g., Anthraquinone Ring Cleavage, Phthalic Acid Pathway)

While many degradation pathways for azo dyes have been elucidated, the specific bacterial degradation mechanisms for anthraquinone dyes are less clearly defined. spandidos-publications.com However, based on the identification of metabolic intermediates, several pathways have been proposed.

A common theme in the biodegradation of anthraquinones is the initial reduction of the quinone group, followed by the cleavage of the fused aromatic rings. spandidos-publications.com For example, the degradation of 1-amino-4-bromoanthraquinone-2-sulfonic acid by Sphingomonas herbicidovorans FL is proposed to proceed through the formation of intermediates like phthalic acid and 2-amino-3-hydroxy-5-bromobenzenesulfonic acid or 2-amino-4-hydroxy-5-bromobenzenesulfonic acid. spandidos-publications.com This indicates that the bacterial attack involves breaking the central anthraquinone structure.

Further studies have shown that the anthraquinone ring is gradually broken down into smaller, single-ring aromatic compounds such as benzoic acid. spandidos-publications.com These smaller molecules are then funneled into central metabolic pathways and can ultimately be mineralized to carbon dioxide and water under aerobic conditions. spandidos-publications.com The specific pathway and intermediates formed can vary depending on the substituents on the anthraquinone core and the microorganisms involved. spandidos-publications.com

Enzymatic Roles in Biodegradation (e.g., Glutathione (B108866) S-transferase, Manganese Peroxidase, Laccase, Cytochrome P450)

A variety of enzymes are responsible for the microbial degradation of anthraquinone derivatives. The breakdown is often a collaborative effort between different types of enzymes.

Laccase and Manganese Peroxidase (MnP): These are extracellular ligninolytic enzymes, primarily produced by white-rot fungi, that play a crucial role in the degradation of a wide range of aromatic pollutants, including anthraquinone dyes. Laccase is often considered the most important enzyme for the decolorization of these dyes. Manganese peroxidase (MnP) catalyzes the oxidation of Mn²⁺ to the highly reactive Mn³⁺, which then oxidizes phenolic and non-phenolic compounds, including the anthraquinone structure. MnP from Phanerochaete chrysosporium has been shown to oxidize anthracene to 9,10-anthraquinone.

Cytochrome P450 (CYP): The cytochrome P450 monooxygenase system is a major catalyst in the oxidation of xenobiotic chemicals in nearly all organisms. These enzymes are involved in the biotransformation of anthraquinones, often through hydroxylation reactions. For example, CYP1A2 has been identified as a key enzyme in the 2-hydroxylation of the anthraquinone emodin (B1671224). This biotransformation can sometimes represent a bioactivation pathway, converting the parent compounds into more genotoxic metabolites. Conversely, some anthraquinones have been shown to be potent inhibitors of various CYP isoforms, which can lead to significant drug-drug interactions.

Glutathione S-transferase (GST): Glutathione S-transferases are a major family of Phase II detoxification enzymes that protect cells from toxic electrophilic compounds. They catalyze the conjugation of the tripeptide glutathione (GSH) with a wide range of substrates, including quinones. nih.gov This reaction, often a nucleophilic addition or substitution, renders the toxic compound more polar and water-soluble, facilitating its excretion from the cell. The metabolism of quinones is closely linked with glutathione, as conjugation with GSH is a primary route for their elimination. spandidos-publications.com This enzymatic process is a critical defense mechanism against the toxicity of quinones and their reactive metabolites.

Spectroscopic Characterization and Advanced Analytical Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 1-Amino-4-anilino-2-bromoanthraquinone, ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about its hydrogen and carbon framework, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the anthraquinone (B42736) core and the anilino substituent, as well as signals for the amine protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would allow for the precise assignment of each proton to its position in the molecule. For instance, the protons on the unsubstituted aromatic ring of the anthraquinone moiety would likely appear in a different region compared to those on the substituted rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their chemical environment (e.g., aromatic, carbonyl, or attached to a heteroatom). The carbonyl carbons of the anthraquinone structure would be expected to resonate at a significantly downfield chemical shift.

While specific experimental NMR data for this compound is not widely available in public literature, the expected data can be represented in the following tables.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic Protons |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | Carbonyl Carbons |

| Data not available | Aromatic Carbons |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC-MS), it can also be used to identify and quantify components in a mixture.

For this compound (molecular formula C₂₀H₁₃BrN₂O₂), high-resolution mass spectrometry would be expected to show a molecular ion peak corresponding to its exact molecular weight of approximately 393.02 g/mol . The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio). Fragmentation patterns observed in the mass spectrum would provide further structural information by showing the loss of specific functional groups.

LC-MS analysis would be particularly useful for assessing the purity of the compound and identifying any synthesis-related impurities.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

|---|---|---|

| Data not available (approx. 392) | Data not available | [M]⁺ (with ⁷⁹Br) |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Structural Elucidation and Behavior Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for colored compounds like this compound, as the extensive conjugation in the anthraquinone system gives rise to strong absorptions in the visible region.

The UV-Vis spectrum would be expected to exhibit characteristic absorption bands (λmax) that are indicative of the electronic transitions within the molecule. The position and intensity of these bands can be influenced by the solvent polarity and pH, providing insights into the compound's electronic structure and environment-dependent behavior.

Fluorescence spectroscopy could also be employed to study the emission properties of the compound, providing further information about its excited states and potential applications in areas such as fluorescent probes or markers.

Table 4: Expected UV-Visible Absorption Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

|---|

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison is crucial for confirming the empirical formula and assessing the purity of the synthesized compound.

For this compound (C₂₀H₁₃BrN₂O₂), the theoretical elemental composition would be:

Carbon (C): ~61.09%

Hydrogen (H): ~3.33%

Nitrogen (N): ~7.12%

Bromine (Br): ~20.32%

Oxygen (O): ~8.14%

Table 5: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 61.09 | Data not available |

| Hydrogen (H) | 3.33 | Data not available |

Chromatographic Purification and Analysis (e.g., Column Chromatography, HPLC, TLC)

Chromatographic techniques are essential for the purification and analysis of organic compounds. Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. Column chromatography is then employed for the preparative separation of the desired compound from byproducts and unreacted starting materials.

High-performance liquid chromatography (HPLC) is a highly sensitive and efficient technique for the analytical separation, identification, and quantification of this compound. A reverse-phase HPLC method has been described for the analysis of this compound. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications compatible with mass spectrometry (LC-MS), formic acid is substituted for phosphoric acid. sielc.com This method is also scalable for preparative separation to isolate impurities and is suitable for UPLC applications. sielc.com

Table 6: Example HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Detector | UV-Vis or Mass Spectrometer |

Computational and Theoretical Studies of 1 Amino 4 Anilino 2 Bromoanthraquinone and Analogues

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the electronic and optical properties of anthraquinone (B42736) derivatives. aip.orgaip.org DFT calculations are instrumental in understanding how different substituents on the anthraquinone core influence the molecule's reactivity and electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The electronic properties of anthraquinone derivatives are significantly influenced by the nature and position of substituent groups. aip.orgacs.org For instance, the addition of electron-withdrawing groups, such as bromine and chlorine, can notably reduce the HOMO-LUMO energy gap. aip.org This reduction in the energy gap enhances properties like electron injection, which is crucial for applications in organic electronics. aip.orgaip.org Conversely, electron-donating groups are essential for improving the reduction window of anthraquinone derivatives, which is important for their potential use in applications like redox flow batteries. acs.org

Studies on various substituted anthraquinones have shown that the distribution of frontier orbitals (HOMO and LUMO) is key to understanding their electrochemical behavior. The LUMOs are often localized around the core of the anthraquinone molecule. aip.org The specific substitution pattern on the anthraquinone ring systematically affects the oxidation potentials. For example, derivatives substituted at position 1 are typically easier to oxidize than their counterparts substituted at position 2.

The reactivity of a molecule can be predicted by a set of parameters derived from DFT, known as global reactivity descriptors. These descriptors provide insights into the chemical behavior of the molecule.

Table 1: Global Reactivity Descriptors from DFT

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | The escaping tendency of an electron from a system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | The resistance of a molecule to change its electron configuration. |

This table provides a general overview of DFT-derived reactivity descriptors and their formulas.

For 1-amino-4-anilino-2-bromoanthraquinone, the presence of electron-donating amino and anilino groups, along with the electron-withdrawing bromo group, creates a complex electronic landscape that can be elucidated through DFT calculations. These calculations can predict its electrochemical properties and guide the design of new derivatives with tailored characteristics. acs.org

Quantum Chemical Calculations for Reaction Pathway Prediction and Energy Diagrams

Quantum chemical calculations are a powerful tool for elucidating reaction mechanisms by tracing reaction paths and determining the energetics of reactants, transition states, and products. nih.gov These methods can be used to predict the most likely pathways for a chemical reaction and to construct energy diagrams that provide a visual representation of the reaction's progress.

For complex molecules like anthraquinone derivatives, quantum chemical calculations can help in understanding their synthesis and degradation pathways. By mapping the potential energy surface, researchers can identify the most energetically favorable routes for a reaction to occur. nih.gov This approach has been successfully used to trace back reaction paths from a target compound to its potential reactants, which can be invaluable for discovering new synthetic methods. nih.gov

In the context of anthracycline analogues, computational methods have been employed to study their structure-activity relationships. For example, studies on 1-amino-4-hydroxy-9,10-anthraquinone have utilized DFT and natural bond orbital (NBO) analysis to investigate its geometry and hydrogen bonding patterns. nih.gov The electronic spectra of such molecules can be studied using Time-Dependent DFT (TD-DFT), and the results can be compared with experimental data to validate the computational models. nih.gov

The general workflow for predicting reaction pathways using quantum chemical calculations involves:

Geometry Optimization: Finding the lowest energy structures for reactants, products, and intermediates.

Transition State Search: Locating the saddle points on the potential energy surface that connect reactants and products.

Frequency Calculations: Confirming the nature of stationary points (minima for stable species, first-order saddle points for transition states) and calculating zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to connect it to the corresponding reactants and products.

These calculations provide detailed insights into the step-by-step mechanism of a reaction, including the formation and breaking of bonds, and the energy barriers associated with each step.

In Silico Predictions of Molecular Interactions and Potential Biological Activities

In silico methods, which encompass a range of computational techniques, are increasingly used to predict how a molecule might interact with biological targets and to estimate its potential biological activities. mdpi.com These approaches are crucial in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for further experimental testing. nih.gov

For anthraquinone and its derivatives, in silico studies have explored their potential as anticancer agents and inhibitors of various enzymes. Molecular docking is a key technique used to predict the binding mode and affinity of a small molecule to a protein target. For instance, anilino-1,4-naphthoquinones, which are structurally related to this compound, have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase through a combination of synthesis, biological evaluation, and molecular modeling. nih.govsemanticscholar.org Molecular dynamics simulations and free energy calculations can further refine the understanding of the binding interactions and stability of the ligand-protein complex. nih.gov

Another study used in silico methods to evaluate anthraquinone derivatives as potential inhibitors of DNA gyrase B in Mycobacterium tuberculosis. researchgate.net This involved screening compounds and analyzing their interactions with the enzyme's catalytic site to identify key structural features for inhibitory activity. researchgate.net

The potential biological activities of a compound can also be predicted using software that correlates its chemical structure with known activities of other compounds. These predictions can cover a wide range of pharmacological effects, modes of action, and potential toxicities. mdpi.com

Table 2: Common In Silico Methods for Predicting Biological Activity

| Method | Description | Application Example |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Predicting the binding of anilino-1,4-naphthoquinones to the ATP-binding pocket of EGFR. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules to understand the dynamic behavior of the system. | Assessing the stability of the ligand-protein complex over time. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity using statistical methods. | Developing models to predict the cytotoxicity of new anthraquinone derivatives. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a specific biological activity. | Designing new molecules with improved affinity for a target receptor. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | Evaluating the drug-likeness of a potential therapeutic agent. mdpi.com |

Through these in silico approaches, researchers can gain valuable insights into the potential of this compound and its analogues as therapeutic agents, guiding their future development and experimental validation.

Research on Functional Derivatives and Structural Modification of the 1 Amino 4 Anilino 2 Bromoanthraquinone Scaffold

Systematic Modification at the Anilino Moiety

Synthesis and Characterization of Arylamino- and Aralkylamino-Substituted Anthraquinones

The synthesis of arylamino- and aralkylamino-substituted anthraquinones from 1-amino-4-bromoanthraquinone derivatives is a well-established method for creating a diverse range of colored compounds and biologically active molecules. nih.govdoaj.org The primary synthetic route involves the nucleophilic substitution of the bromine atom at the C4 position with various (aryl)alkylamino groups. nih.govnih.gov This reaction is often facilitated by a copper catalyst. frontiersin.org

A variety of arylamino and aralkylamino groups have been successfully introduced at the 4-position of the 1-aminoanthraquinone (B167232) core. For instance, a series of anthraquinone (B42736) derivatives were synthesized by reacting 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromaminic acid) with different aniline (B41778) and amine derivatives. frontiersin.org Microwave-assisted synthesis has been shown to be an efficient method for these reactions. frontiersin.org

The characterization of these synthesized compounds typically involves spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular structure. researchgate.net X-ray crystallography has also been employed to determine the precise three-dimensional arrangement of atoms in some derivatives. mdpi.com

Influence of Substituents on Electronic and Steric Properties

For example, the presence of electron-donating groups on the aniline ring generally leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, resulting in a deeper color. Conversely, electron-withdrawing groups tend to cause a hypsochromic shift (a shift to shorter wavelengths).

Steric factors, such as the size and shape of the substituent on the anilino ring, can also play a crucial role. nih.gov Bulky substituents can influence the planarity of the molecule and may affect its ability to interact with biological targets or to stack in the solid state. The combination of both electronic and steric effects is critical in fine-tuning the properties of these derivatives for specific applications. researchgate.net

Substituent Effects at the Anthraquinone Core

Investigations at the C2 Position (e.g., Sulfonate, Methyl, Hydroxymethyl, Nitrile, Tetrazole Groups)

The C2 position of the 1-amino-4-anilinoanthraquinone scaffold provides another key site for structural modification. A variety of functional groups have been introduced at this position to modulate the properties of the resulting compounds.

Sulfonate Group: The introduction of a sulfonic acid group at the C2 position, as seen in bromaminic acid, is a common strategy. nih.govdoaj.org This group enhances water solubility, which is particularly important for dyeing applications and for the development of water-soluble drug candidates.

Methyl and Hydroxymethyl Groups: Researchers have developed methods to introduce methyl and hydroxymethyl groups at the C2 position of 1-aminoanthraquinone. nih.govdoaj.org The hydroxymethyl group can serve as a precursor for further functionalization, such as oxidation to an aldehyde or carboxylic acid. nih.govdoaj.org

Nitrile Group: The nitrile group can be introduced at the C2 position and can be further converted into other functional groups. nih.govdoaj.org For example, it can be hydrolyzed to a carboxylic acid or converted to a tetrazole ring. nih.govdoaj.org

Tetrazole Group: The tetrazole group is considered a bioisostere of the carboxylic acid group and is often incorporated into molecules to enhance their metabolic stability and binding affinity to biological targets. researchgate.net The synthesis of 1-amino-2-tetrazolylanthraquinone has been achieved from the corresponding nitrile derivative. nih.govdoaj.org The reaction of 9,10-anthraquinonylhydrazones containing a nitrile group with sodium azide (B81097) can also yield tetrazole derivatives. researchgate.net

Impact of Substitution Patterns on Reaction Pathways and Properties

The electronic nature of the substituent at C2 influences the reactivity of the bromine atom at C4. An electron-withdrawing group at C2, such as a sulfonate or nitrile group, can facilitate the nucleophilic substitution of the bromine atom.

The substitution pattern also significantly affects the photophysical and electrochemical properties of the anthraquinone derivatives. For example, the position of amino groups on the anthraquinone ring has been shown to influence the redox potential. rsc.org

Development of Analogues of Pharmacological Interest (e.g., Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors)

The structural versatility of the 1-amino-4-anilinoanthraquinone scaffold has been exploited to develop analogues with interesting pharmacological activities, particularly as inhibitors of Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases). frontiersin.orgfrontiersin.orgnih.gov NTPDases are enzymes that play a crucial role in various physiological and pathological processes, making their inhibitors potential therapeutic agents for conditions like inflammation, neurodegenerative diseases, and cancer. frontiersin.orgfrontiersin.orgnih.gov

A series of anthraquinone derivatives, structurally related to the dye reactive blue-2, have been synthesized and evaluated as inhibitors of human NTPDases. frontiersin.orgfrontiersin.orgnih.gov These studies have led to the identification of potent and selective inhibitors for specific NTPDase subtypes.

For example, 1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate was identified as a potent inhibitor of NTPDase2. frontiersin.orgnih.gov Similarly, 1-amino-4-[3-(4,6-dichlorotriazin-2-ylamino)-4-sulfophenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate emerged as a potent inhibitor of NTPDase3. frontiersin.orgnih.gov

The development of these analogues involves a systematic exploration of different substituents at both the anilino moiety and the anthraquinone core to optimize potency and selectivity. This structure-activity relationship (SAR) analysis is crucial for designing more effective NTPDase inhibitors.

Table of Potent NTPDase Inhibitors

| Compound Name | Target | IC₅₀ (nM) |

|---|---|---|

| 1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | NTPDase2 | 539 nih.gov |

| 1-amino-4-(3-chloro-4-phenylsulfanyl)phenylamino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | NTPDase2 | 551 frontiersin.orgnih.gov |

| 1-amino-4-[3-(4,6-dichlorotriazin-2-ylamino)-4-sulfophenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | NTPDase3 | 390 frontiersin.orgnih.gov |

These findings underscore the potential of the 1-amino-4-anilino-2-bromoanthraquinone scaffold as a privileged structure for the development of novel therapeutic agents.

Structural Requirements for Specific Research Applications

The utility of this compound derivatives is intrinsically linked to their molecular architecture. Modifications to the parent structure are strategically implemented to modulate properties such as light absorption, solubility, and biological activity. Key areas of modification include the anilino moiety and the substituent at the 2-position of the anthraquinone ring, leading to a wide array of functional derivatives.

As Functional Dyes:

The primary and most established application of the this compound scaffold is in the synthesis of dyes. The inherent chromophoric nature of the anthraquinone system, augmented by the electron-donating amino and anilino groups, results in characteristically blue to violet hues. The structural features required for optimal performance as a dye are centered on enhancing color depth, fastness, and affinity for various substrates.

A critical reaction for creating a diverse palette of dyes from this scaffold is the copper-catalyzed Ullmann condensation. elsevierpure.comresearchgate.net This reaction involves the substitution of the bromine atom at the 4-position of a 1-amino-2-substituted-4-bromoanthraquinone with various anilines and other amines. The nature of the substituent on the aniline ring and the group at the 2-position of the anthraquinone core significantly influences the resulting dye's properties. For instance, the introduction of different alkyl, aryl, and aralkylamines leads to novel dyes with potentially improved characteristics. elsevierpure.comresearchgate.net

The substituent at the 2-position also plays a pivotal role. While the focus of this article is on the 2-bromo derivative, it is important to note that analogs with other substituents like -CH₂OH, -CN, or -CH₃ at this position have been synthesized to explore their impact on the final dye's properties. elsevierpure.comresearchgate.net These modifications can alter the electronic distribution within the molecule, thereby shifting the absorption spectrum and the perceived color.

| Derivative Type | Structural Modification | Impact on Dye Properties |

| Anilino-Substituted Dyes | Variation of substituents on the anilino ring (e.g., alkyl, hydroxyl, halogen) | Influences color, solubility, and binding affinity to textile fibers. |

| 2-Position Analogs | Replacement of the 2-bromo group with other functionalities (e.g., -CH₂OH, -CN) | Modulates the electronic properties of the chromophore, affecting the absorption maximum and color. |

In Biological Research:

Beyond their use as colorants, derivatives of the this compound scaffold are being investigated for their potential biological activities. The planar anthraquinone structure is known to intercalate with DNA, and derivatives can be designed to target specific enzymes and receptors.

Research into analogs, particularly those derived from the closely related bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), has provided valuable insights into the structural requirements for biological activity. beilstein-journals.orgnih.govnih.gov While not identical, the principles of structure-activity relationships (SAR) observed in these studies can guide the design of biologically active this compound derivatives.

For example, in the context of enzyme inhibition, the nature of the substituent on the anilino ring is critical for determining potency and selectivity. Studies on related compounds have shown that even minor changes, such as the position of a substituent on the anilino ring, can significantly impact inhibitory activity against specific enzymes.

The substituent at the 2-position is also a key determinant of biological function. The synthesis of 1-amino-4-bromoanthraquinone analogs with various groups at the 2-position, such as hydroxymethyl, carboxyl, and nitrile, provides a library of compounds for screening against different biological targets. beilstein-journals.orgnih.gov

| Research Application | Structural Requirement | Example of Corresponding Derivative Function |

| Enzyme Inhibition | Specific substitution patterns on the anilino ring to fit into the enzyme's active site. | A derivative with a specific substitution on the anilino group may show selective inhibition of a particular kinase. |

| DNA Intercalation | Planar aromatic system of the anthraquinone core. | The core scaffold can insert between DNA base pairs, a property that can be exploited for anticancer drug design. |

| Probe Development | Introduction of fluorescent or reactive groups. | A derivative functionalized with a fluorescent tag can be used to visualize specific cellular components or processes. |

The synthesis of these functional derivatives often starts from 1-aminoanthraquinone, which undergoes a series of reactions to introduce the desired substituents at the 2- and 4-positions. beilstein-journals.orgnih.gov The development of efficient synthetic routes to these tailored molecules is a continuous area of research, enabling the exploration of a wider range of applications.

Advanced Research Applications and Future Directions for 1 Amino 4 Anilino 2 Bromoanthraquinone

Role in the Development of Advanced Dyes and Pigments for Industrial and Academic Research

1-Amino-4-anilino-2-bromoanthraquinone serves as a crucial building block in the synthesis of a variety of advanced dyes and pigments. The bromine atom at the 2-position is a key reactive site, allowing for nucleophilic substitution reactions. This reactivity enables the introduction of diverse functional groups, leading to the creation of new dye molecules with tailored properties.

One of the primary applications of this compound is in the synthesis of blue dyes. By reacting this compound with various amines, researchers can produce a range of blue dyes with different shades, fastness properties, and affinities for various substrates. The anilino group at the 4-position plays a significant role in determining the final color of the dye.

Research has also focused on modifying the anthraquinone (B42736) core to create dyes with enhanced properties. For instance, the introduction of sulfonic acid groups can improve the water solubility of the resulting dyes, making them suitable for dyeing natural fibers like wool and silk. beilstein-journals.org The parent compound for many of these syntheses is bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), a key intermediate for a wide array of acid and reactive dyes. beilstein-journals.orgnih.gov The versatility of bromaminic acid and its analogues allows for the creation of a vast library of dyes by replacing the C4-bromine atom with different alkyl or aryl amino groups. beilstein-journals.orgnih.gov

The development of novel dyes from this compound and its derivatives is an active area of research. Scientists are exploring new reaction conditions and catalysts to improve the efficiency and selectivity of the synthesis processes. The goal is to create dyes with superior performance characteristics, such as high lightfastness, wash fastness, and resistance to chemical degradation.

Potential in Materials Science Research (e.g., Organic Electronics, Optoelectronic Devices)

The unique electronic properties of the anthraquinone scaffold have led to investigations into the potential of this compound and its derivatives in the field of materials science, particularly in organic electronics and optoelectronics. Anthraquinone derivatives are known to exhibit semiconductor properties, making them promising candidates for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells.

The ability to tune the electronic properties of these molecules by modifying the substituents on the anthraquinone core is a significant advantage. The amino and anilino groups in this compound act as electron-donating groups, influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. The bromine atom provides a site for further functionalization to fine-tune these properties.

Researchers are exploring the synthesis of novel anthraquinone-based materials with enhanced charge transport capabilities and optimized energy levels for efficient device performance. The planarity of the anthraquinone system facilitates π-π stacking, which is crucial for charge transport in organic semiconductor materials.

Utility as Chemical Probes and Pharmacological Tools in Biological Systems Research

Derivatives of anthraquinone have long been recognized for their biological activity, and this compound serves as a precursor for the synthesis of compounds with potential pharmacological applications. beilstein-journals.orgnih.gov The anthraquinone scaffold is present in several anticancer agents, and researchers are investigating new derivatives for their therapeutic potential.

The structural similarity of some anthraquinone derivatives to endogenous molecules allows them to interact with biological targets such as enzymes and receptors. This has led to the development of anthraquinone-based compounds as inhibitors of various enzymes, including kinases and topoisomerases.

Specifically, analogues of bromaminic acid are being synthesized and evaluated for their activity at purinergic receptors, which are involved in a wide range of physiological processes. nih.gov The development of potent and selective ligands for these receptors is a key area of research, as it can provide valuable tools for studying their function and potential as drug targets. nih.gov The synthesis of a library of anthraquinone derivatives structurally related to Reactive Blue 2, a known purinergic receptor antagonist, highlights the ongoing efforts in this field. nih.gov

Environmental and Biodegradation Research Perspectives

The widespread use of anthraquinone dyes has raised concerns about their environmental fate and potential impact. As a result, research into the biodegradation of these compounds is crucial for developing sustainable and environmentally friendly dyeing processes.

Studies have investigated the microbial degradation of anthraquinone dye intermediates, such as 1-amino-4-bromoanthraquinone-2-sulfonic acid (ABAS). nih.gov Research has shown that certain bacteria, like Sphingomonas xenophaga, can decolorize ABAS under aerobic conditions. nih.gov The efficiency of this biodegradation process can be enhanced by the addition of specific nutrients. nih.gov For example, peptone, yeast extract, and casamino acids have been shown to promote the bio-decolorization of ABAS. nih.gov Further studies have identified that specific amino acids, such as L-proline, can significantly accelerate the decolorization process by supporting cell growth and increasing the activity of the decolorizing enzymes. nih.gov

Understanding the metabolic pathways involved in the degradation of these compounds is essential for designing effective bioremediation strategies for textile wastewater containing anthraquinone dyes.

Emerging Synthesis Strategies and Sustainable Chemical Processes

Traditional methods for the synthesis of anthraquinone dyes often involve harsh reaction conditions and the use of hazardous chemicals. In response to growing environmental concerns, there is a significant research effort focused on developing more sustainable and greener synthesis strategies.

Furthermore, researchers are investigating the use of alternative solvents and catalysts to make the synthesis processes more environmentally benign. This includes the development of solvent-free synthetic procedures for certain reactions. The use of copper-catalyzed Ullmann condensation reactions for the synthesis of 1-amino-4-(ar)alkylaminoanthraquinone derivatives is an area of active investigation, with a focus on optimizing reaction conditions to improve yields and reduce the environmental impact.

Another innovative approach involves the use of electrochemistry to drive the synthesis. For example, an electrochemical method for the amination of 1-amino-4-bromoanthraquinone-2-sulfonic acid has been developed. This method utilizes symmetrical copper electrodes under alternating current to generate the Cu(I) catalyst in situ, which helps to overcome catalyst deactivation and reduces the amount of copper catalyst and reductants required, thereby minimizing heavy metal contamination and water consumption.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-amino-4-anilino-2-bromoanthraquinone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of bromo-substituted anthraquinones often employs Ullmann condensation or nucleophilic substitution. For bromo-anthraquinones, copper(II) and iron(II) catalysts in aqueous or polar solvents (e.g., DMF) enhance yields by stabilizing intermediates . Optimize reaction parameters by varying catalyst ratios (e.g., Cu/Fe systems), temperature (80–120°C), and solvent polarity. For example, polar solvents like water or ethanol improve reaction efficiency in photo-amination reactions .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use spectroscopic techniques such as:

- ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 3.50–3.67 ppm for ethylene moieties in derivatives) .

- Mass spectrometry (MS) for molecular ion identification (e.g., m/z 362.0 [M+H]⁺ for sulfonic acid derivatives) .

- UV-Vis spectroscopy to study electronic transitions linked to anthraquinone's conjugated system, particularly in the 490 nm range for photo-reactivity .

Q. What are the primary applications of this compound in experimental models?

- Methodological Answer : This compound serves as:

- A dye intermediate in Ullmann condensations for synthesizing anthraquinone-based colorants .

- A probe for protein-protein interactions (e.g., uPAR·uPA in cancer metastasis studies) via fluorescence quenching or competitive binding assays .

Advanced Research Questions

Q. What mechanistic insights exist for bromo-group reactivity in nucleophilic substitution reactions?

- Methodological Answer : Bromo groups in anthraquinones undergo photo-amination under specific wavelengths (490 nm) and oxygen-free conditions. Polar solvents stabilize charge-separated intermediates, while aromatic amines show limited reactivity due to steric hindrance. Use time-resolved spectroscopy to track transient species and DFT calculations to model transition states .

Q. How can contradictions in toxicity data be resolved, particularly regarding carcinogenic potential?

- Methodological Answer : While 1-amino-2,4-dibromoanthraquinone (a structural analog) is classified as Group 2B (possibly carcinogenic) by IARC , evaluate this compound using:

- In vivo renal toxicity models : Monitor kidney weight gain and histopathology in rats, as bromo-anthraquinones are linked to nephrotoxicity .

- Genotoxicity assays (e.g., Ames test) to assess mutagenicity of anilino substituents.

Q. What strategies mitigate challenges in synthesizing sulfonated derivatives of bromo-anthraquinones?

- Methodological Answer : Sulfonation at the 2-position requires controlled bromine substitution to avoid over-functionalization. Use bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) as a precursor, reacting with aliphatic amines in aqueous copper/iron systems for >95% yields . Purify via ion-exchange chromatography to isolate sulfonated products.

Q. How does solvent polarity influence the photochemical reactivity of bromo-anthraquinones?

- Methodological Answer : Polar solvents (e.g., ethanol, water) enhance photo-reactivity by stabilizing excited-state intermediates. In 1-amino-4-bromoanthraquinone-2-sulfonate, photo-amination yields increase with solvent polarity due to improved charge separation . Conduct solvent screening with Kamlet-Taft parameters to correlate polarity with reaction efficiency.

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies for Ullmann condensations?

- Methodological Answer : Variability in catalytic systems (e.g., Cu/Fe ratios) and substrate purity can lead to conflicting data. Standardize protocols by:

- Pre-drying solvents to minimize hydrolysis.

- Using GC-MS to quantify byproducts (e.g., dehalogenated anthraquinones) .

- Comparing turnover numbers (TON) under inert vs. aerobic conditions, as oxygen can inhibit reactions .

Q. What analytical methods validate the purity of bromo-anthraquinone derivatives for biological studies?

- Methodological Answer : Combine:

- HPLC-UV (λ = 254 nm) with C18 columns to separate isomers.

- Elemental analysis to confirm Br/N/S stoichiometry.

- GC-MS for trace impurity detection (e.g., residual amines or solvents) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.